N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15174351
InChI: InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31)
SMILES:
Molecular Formula: C24H18ClN5O2
Molecular Weight: 443.9 g/mol

N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

CAS No.:

VCID: VC15174351

Molecular Formula: C24H18ClN5O2

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide -

Description

N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazole-containing quinazoline derivatives. Its structure is characterized by a quinazoline moiety fused with a triazole ring, which contributes to its potential biological activities.

Synthesis

The synthesis of N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide typically involves several key steps. These steps include the formation of the triazoloquinazoline core and subsequent functionalization with specific groups. The synthetic routes often employ various reagents and catalysts to facilitate the formation of desired chemical bonds. The specific conditions for these reactions may vary based on the reactants used, but they often require careful control of temperature and pH to achieve optimal yields. Common reagents include hydrazine derivatives for triazole formation and various coupling agents for linking the chlorobenzyl group.

Potential Applications

N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide has potential applications in scientific research:

  • As a building block in organic synthesis

  • In the development of novel therapeutic agents

  • As a research tool to study biological pathways

Biological Activity and Mechanism of Action

The mechanism of action for N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide is not fully elucidated but is likely related to its interaction with biological targets such as enzymes or receptors involved in neurotransmission or cell signaling pathways. Studies indicate that compounds containing triazole rings often exhibit significant biological activities such as antitumor and antimicrobial effects due to their ability to inhibit specific enzyme activities or disrupt cellular processes.

Data Table: Biological Activities of Related Compounds

Triazoloquinazoline derivatives have demonstrated diverse biological activities. For instance, compounds similar to N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide have been shown to reduce nitric oxide (NO) production and downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. Additionally, studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cell lines.

Biological ActivityDescription
Anti-inflammatory effectsReduces nitric oxide (NO) production and downregulates pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models.
Anticancer PotentialInduces apoptosis in cancer cell lines. May arrest cell cycles at the G1 phase in certain cancer cells. Increased levels of pro-apoptotic factors such as p53 and Bax have been observed.
Enzyme InhibitionExhibits potential inhibitory effects on enzymes involved in inflammatory pathways.
Signal Pathway ModulationMay influence signaling pathways such as MAPK and NF-kB, which are crucial in inflammation and cancer progression.

Structural Representation

The structure of N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxamide features a quinazoline moiety with a triazole ring. Its structural representation can be visualized using chemical drawing software or databases that provide 2D or 3D structural models.

Product Name N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Molecular Formula C24H18ClN5O2
Molecular Weight 443.9 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31)
Standard InChIKey PSAORPWCMBPBCH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl
PubChem Compound 45501423
Last Modified Aug 09 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator